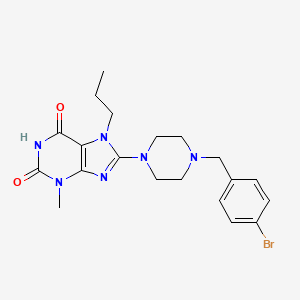
6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one, commonly known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis of Potential Antibacterial Agents
The synthesis of new molecules incorporating 4-fluorobenzyl and 3-fluorophenyl groups into 1,2,4-triazin-5(4H)-one derivatives has been explored for their potential as antibacterial agents. These compounds, including variations with 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(phenoxy)phenyl, and 4-fluorophenyl groups, have shown promising antibacterial activities at concentrations around 10 µg/mL. This highlights their potential in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).
Antioxidant Agents
Further investigations have led to the synthesis of novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties. These compounds were derived from fluoroacylation and showed enhanced antioxidant properties. The introduction of fluorine has been beneficial in improving the antioxidant effectiveness of these molecules, making them significant in research aimed at mitigating oxidative stress-related conditions (Makki, Abdel-Rahman, & Alharbi, 2018).
Antimicrobial and Anti-HIV Properties
The synthetic approaches involving fluorine-substituted 1,2,4-triazinones have opened up avenues in developing compounds with potential antimicrobial and anti-HIV properties. Specific derivatives have shown very good anti-HIV activity, as well as significant CDK2 inhibition, indicating their potential in treating HIV and cancer. This dual activity suggests a promising future for these compounds in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).
Novel Heterobicyclic Systems as HIV-1 Inhibitors
Exploration into novel fluorine substituted isolated and fused heterobicyclic nitrogen systems bearing the 1,2,4-triazin-5-one moiety has demonstrated potential inhibitor activity towards HIV-1. These compounds, achieved through targeted synthetic strategies, underscore the versatility of 1,2,4-triazin-5-one derivatives in contributing to the development of new HIV-1 inhibitors, showcasing the compound's significance in antiviral research (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Molluscicidal Agents Against Bilharziasis Diseases
The creation of fluorine/phosphorus substituted 6-(2’-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One derivatives has opened a new avenue in the fight against Bilharziasis diseases. These compounds have shown effective molluscicidal activity against snails responsible for spreading the disease. This represents an innovative approach to controlling the spread of Bilharziasis, highlighting the diverse applications of 1,2,4-triazin-5-one derivatives in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Mecanismo De Acción
Target of Action
It’s known that zinc, a component of the compound, plays an essential role in many enzymes and is crucial for protein synthesis and cell division .
Mode of Action
Zinc, a key component of the compound, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .
Biochemical Pathways
Zinc is known to be involved in numerous biochemical pathways, including those related to immune function and wound healing .
Pharmacokinetics
The pharmacokinetics of zinc, a component of the compound, involves absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
Zinc, a component of the compound, is known to play a crucial role in many physiological processes, including growth, immunity, and various metabolic processes .
Action Environment
It’s known that environmental factors can influence the bioavailability and efficacy of zinc, a component of the compound .
Propiedades
IUPAC Name |
3-(3-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-6-4-10(5-7-11)8-14-15(23)20-16(22-21-14)19-13-3-1-2-12(18)9-13/h1-7,9H,8H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMFHBBHBGNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

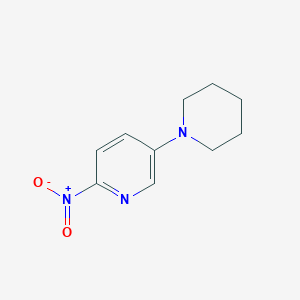
![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
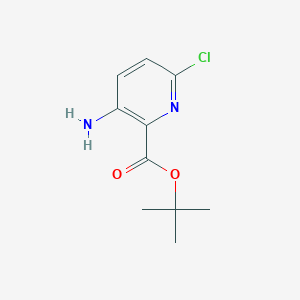
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)
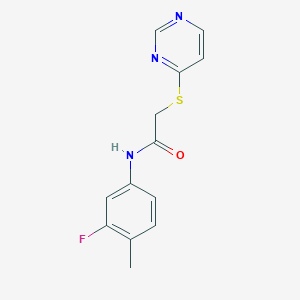
![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)
![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)
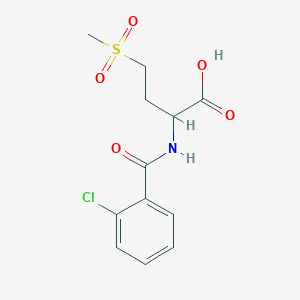
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)
![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)
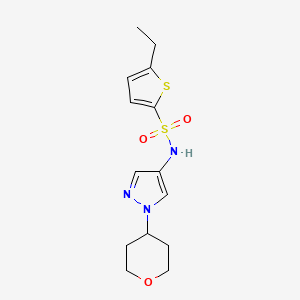
![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)
![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)
